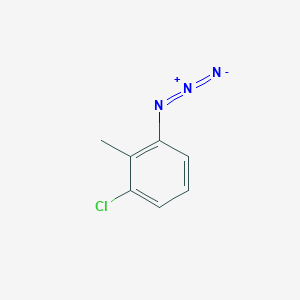

1-Azido-3-chloro-2-methylbenzene

Description

Significance of the Azide (B81097) Functional Group in Contemporary Organic Synthesis

The azide functional group is of paramount importance in modern organic chemistry due to its unique reactivity and stability. For many years, organic azides have been cornerstone reagents in the synthesis of a wide array of nitrogen-containing compounds. eurekaselect.com Their utility expanded dramatically with the advent of "click chemistry" and bioorthogonal chemistry, fields where the azide group's reliable and specific reactivity is harnessed. eurekaselect.com

Organic azides are known for several key transformations:

Cycloaddition Reactions: Azides act as 1,3-dipoles in reactions like the Huisgen azide-alkyne cycloaddition to form stable triazole rings. nih.gov This reaction is a prime example of click chemistry.

Reduction to Amines: The azide group serves as a stable precursor to primary amines, readily reduced by methods such as hydrogenolysis or the Staudinger reaction with phosphines.

Nitrene Formation: Thermal or photochemical decomposition of azides results in the extrusion of dinitrogen gas (N₂) to generate highly reactive nitrene intermediates, which can undergo various insertion or rearrangement reactions. acs.org

This versatile reactivity makes azides indispensable tools in drug discovery, material science, and chemical biology for labeling and modifying biomolecules. nih.govnih.gov

Overview of Halogenated and Alkyl-Substituted Aromatic Systems in Chemical Research

Aromatic systems bearing halogen and alkyl substituents are fundamental structures in chemical research and industry. The nature and position of these substituents profoundly influence the electronic properties and reactivity of the benzene (B151609) ring.

Halogenated Aromatic Compounds: Halogens attached to an aromatic ring exhibit a dual electronic effect. They are electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated into the pi-system of the ring (resonance effect), which directs incoming electrophiles to the ortho and para positions. Halogenated aromatics are prevalent as industrial chemicals, pesticides, and pharmaceutical intermediates. organic-chemistry.org

Alkyl-Substituted Aromatic Systems: Alkyl groups, such as the methyl group in toluene, are generally activating substituents. They donate electron density to the aromatic ring through an inductive effect and hyperconjugation. This increases the ring's nucleophilicity, making it more reactive towards electrophiles than benzene itself. Like halogens, alkyl groups are ortho-, para-directing.

The presence of both halogen and alkyl groups on a single aromatic ring, as seen in 1-Azido-3-chloro-2-methylbenzene, creates a complex electronic environment where their activating, deactivating, and directing effects must be considered collectively.

Research Context of this compound within the Scope of Aromatic Azide Chemistry

While specific research literature focusing exclusively on this compound is limited, its chemical nature and reactivity can be understood from the principles of aromatic azide chemistry and the known effects of its substituents. The compound is an interesting subject for synthetic exploration due to the unique substitution pattern on the aromatic ring.

Synthesis: Aromatic azides are most commonly synthesized from the corresponding anilines. eurekaselect.com The logical precursor for this compound is 3-chloro-2-methylaniline. The synthesis would proceed via a diazotization reaction, where the primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. google.comlearncbse.in The resulting diazonium salt is then treated with a source of the azide ion, typically sodium azide (NaN₃), to yield the final product. eurekaselect.comorganic-chemistry.org

The precursor, 3-chloro-2-methylaniline, is a commercially available liquid used in the synthesis of dyes and pesticides. chemicalbook.comsolubilityofthings.com

Interactive Table 1: Properties of 3-Chloro-2-methylaniline Click on headers to sort.

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 87-60-5 | chemicalbook.com |

| Molecular Formula | C₇H₈ClN | sigmaaldrich.com |

| Molecular Weight | 141.60 g/mol | sigmaaldrich.com |

| Appearance | Clear yellow to red or red-brown liquid | chemicalbook.com |

| Melting Point | 2-3 °C | sigmaaldrich.comtcichemicals.com |

| Boiling Point | 241-245 °C | sigmaaldrich.comtcichemicals.com |

| Density | 1.185-1.19 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | 1.588 at 20 °C | chemicalbook.comsigmaaldrich.com |

Reactivity and Research Potential: The reactivity of this compound is dictated by its three functional groups.

The Azide Group: It can undergo the typical reactions of aryl azides, such as [3+2] cycloadditions with alkynes to form triazoles or reactions with phosphines. nih.gov

The Chloro Group: The chlorine atom can potentially be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.

The Aromatic Ring: The directing effects of the substituents are crucial for any further functionalization of the ring. The methyl group (activating), chloro group (deactivating), and azide group (deactivating) are all ortho-, para-directors. Their positions relative to one another (methyl at C2, chloro at C3) create a sterically hindered and electronically complex system that would influence the regioselectivity of subsequent reactions like nitration or halogenation.

The molecule serves as a potential intermediate for synthesizing more complex heterocyclic structures, such as substituted benzotriazoles or other fused-ring systems, which are of interest in medicinal chemistry and materials science. mdpi.com Its structural isomer, 1-Azido-2-chloro-3-methylbenzene, is listed in chemical supplier databases, indicating commercial interest in this substitution pattern for research and development. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-chloro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJSEUYQIWNNLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 1 Azido 3 Chloro 2 Methylbenzene

Thermal and Photochemical Generation of Reactive Nitrene Intermediates

The azide (B81097) group in 1-azido-3-chloro-2-methylbenzene serves as a precursor to a highly reactive intermediate known as a nitrene. This transformation can be initiated through either thermal or photochemical means. Upon heating or irradiation with light, the azide moiety expels a molecule of nitrogen gas (N₂) to form the corresponding 2-methyl-3-chlorophenyl nitrene. researchgate.netresearchgate.net

Nitrenes are electron-deficient species with a neutral nitrogen atom that has only six valence electrons, making them highly reactive and prone to further reactions. The specific reaction pathway that the generated nitrene follows is influenced by the reaction conditions and the presence of other chemical species.

Intramolecular Cyclization Pathways via Aryl Nitrenes

Once formed, the 2-methyl-3-chlorophenyl nitrene can undergo intramolecular reactions, where it reacts with another part of the same molecule. A primary pathway for this aryl nitrene is intramolecular cyclization. In this process, the nitrene can insert into a neighboring carbon-hydrogen bond of the methyl group. This insertion leads to the formation of a new ring structure, resulting in a seven-membered ring. This specific intramolecular cyclization of 2-methyl-3-chlorophenyl nitrene is expected to yield a substituted azepine derivative.

Intermolecular Insertion Reactions of Generated Nitrenes

In the presence of other molecules, the generated 2-methyl-3-chlorophenyl nitrene can participate in intermolecular reactions. These reactions involve the insertion of the nitrene into the chemical bonds of a different molecule. For instance, nitrenes can insert into carbon-hydrogen (C-H) bonds of alkanes or the O-H bonds of alcohols. These insertion reactions are a powerful tool for the formation of new carbon-nitrogen or nitrogen-hydrogen bonds, leading to the synthesis of a variety of aminated products. The efficiency and selectivity of these intermolecular reactions depend on the nature of the solvent and the concentration of the reacting species.

Uncatalyzed and Catalyzed Cycloaddition Reactions

Beyond nitrene chemistry, the azide group of this compound is a key participant in cycloaddition reactions. These reactions, particularly [3+2] cycloadditions, are fundamental in constructing five-membered heterocyclic rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism and Regioselectivity

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the synthesis of 1,2,3-triazoles. magtech.com.cnnih.govresearchgate.net In this reaction, this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov

The mechanism involves the formation of a copper acetylide intermediate from the terminal alkyne. nih.gov The azide then coordinates to the copper center, which activates it for cycloaddition. This is followed by a stepwise process that results in the formation of a five-membered triazole ring. nih.gov A key feature of the CuAAC is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. nih.govscience.govrsc.org This selectivity is a direct consequence of the reaction mechanism, where the copper catalyst orchestrates the specific orientation of the azide and alkyne reactants.

Table 1: Key Features of CuAAC with this compound

| Feature | Description |

| Reactants | This compound, Terminal Alkyne |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (predominantly 1,4-isomer) |

| Reaction Conditions | Typically mild, often in aqueous or organic solvents |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Transformations

An alternative to the catalyzed CuAAC is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction circumvents the need for a potentially toxic copper catalyst, making it particularly valuable for applications in biological systems. magtech.com.cnrsc.orgnih.gov SPAAC utilizes a strained alkyne, such as a cyclooctyne, which possesses significant ring strain. researchgate.netwur.nl

This inherent strain in the alkyne's triple bond lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed readily at or near room temperature without a catalyst. magtech.com.cnresearchgate.net When this compound reacts with a strained alkyne, it undergoes a [3+2] cycloaddition to form a triazole product. The regioselectivity of SPAAC can be less defined than in CuAAC and can depend on the specific structures of the azide and the strained alkyne. nih.gov

Formation of Other Heterocycles via [3+2] Cycloadditions (e.g., Tetrazoles)

The azide functionality in this compound can also react with other types of dipolarophiles in [3+2] cycloaddition reactions to form different heterocyclic systems. acs.orgresearchgate.netrsc.org A notable example is the reaction with nitriles to form tetrazoles. nih.gov

Reductive Transformations of the Azido (B1232118) Moiety to Amines

The reduction of the azido group in this compound to its corresponding amine, 3-chloro-2-methylaniline, is a fundamental and synthetically valuable transformation. This conversion can be accomplished using a variety of reducing agents and methodologies, preserving the chloro-substituent and the aromatic core.

One of the most common and efficient methods for this reduction is catalytic hydrogenation. This process typically involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. The reaction is generally clean and proceeds with high yield under mild conditions.

Another widely employed method is the Staudinger reduction, which involves the use of phosphines, most commonly triphenylphosphine (B44618) (PPh₃). wikipedia.org The reaction first forms an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine (B1218219) oxide byproduct. wikipedia.org This method is known for its mild conditions and tolerance of a wide range of other functional groups.

Additionally, reductions using metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts can also be effective. Other classical reduction systems, such as the use of iron powder in acidic media or sodium polysulfide, which are often used for the reduction of corresponding nitro compounds to amines, can also be adapted for the reduction of aryl azides. patsnap.comprepchem.comgoogle.comgoogle.com

| Reducing Agent/System | Typical Conditions | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Pd/C catalyst, solvent (e.g., Ethanol, Ethyl Acetate), Room Temperature | 3-chloro-2-methylaniline | High yield, clean reaction, common industrial method. |

| Staudinger Reduction (PPh₃, then H₂O) | Triphenylphosphine in an organic solvent (e.g., THF, ether), followed by addition of water | 3-chloro-2-methylaniline | Very mild conditions, chemoselective, tolerant of many functional groups. wikipedia.org |

| Iron/Acid (Fe/HCl or Fe/NH₄Cl) | Iron powder, acid (e.g., HCl, Acetic Acid), solvent (e.g., water, ethanol), elevated temperature | 3-chloro-2-methylaniline | Classical method, often used for reducing nitro groups, cost-effective. prepchem.com |

| Sodium Polysulfide (Na₂Sₓ) | Aqueous or alcoholic solution, often with an ammonium (B1175870) salt, elevated temperature | 3-chloro-2-methylaniline | Alternative to metal-based reductions, particularly from the corresponding nitro compound. patsnap.comgoogle.com |

Nucleophilic Reactivity at the Azide and Chloro Centers

This compound possesses two primary centers susceptible to nucleophilic attack: the carbon atom bonded to the chlorine (C3) and the carbon atom bonded to the azido group (C1). The reactivity at each site is influenced by the electronic properties of the substituents on the aromatic ring.

Reactivity at the Chloro Center (C3): The chlorine atom can be displaced via a nucleophilic aromatic substitution (SₙAr) mechanism. In this pathway, a nucleophile adds to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. libretexts.org The success of this reaction is highly dependent on the electronic nature of the ring. The azido group is moderately electron-withdrawing, which helps to stabilize the negative charge of the intermediate, thereby activating the ring towards nucleophilic attack, particularly at the ortho and para positions. However, without stronger electron-withdrawing groups (like a nitro group), forcing conditions such as high temperatures and strong nucleophiles are often required to achieve substitution of the chlorine atom. libretexts.org

Reactivity at the Azide Center (C1): The azido group itself presents multiple points of reactivity.

Attack on the Carbon (C1): Direct nucleophilic substitution of the entire azido group is generally difficult on an unactivated benzene (B151609) ring. However, in highly electron-deficient aromatic systems, the azido group can act as a leaving group and be displaced by strong nucleophiles. researchgate.net For this compound, this pathway is less likely than substitution at the chloro-position under typical SₙAr conditions.

Attack on the Terminal Nitrogen (Nγ): The terminal nitrogen atom of the azide is nucleophilic and can react with various electrophiles. More importantly, it is susceptible to attack by certain nucleophiles, most notably phosphines, which initiates the Staudinger reaction as previously described. wikipedia.org This addition of a nucleophile to the terminal nitrogen is the first step in the formation of the aza-ylide intermediate.

| Reactive Center | Type of Reaction | Attacking Species | Likelihood/Conditions | Notes |

|---|---|---|---|---|

| C3-Chloro | Nucleophilic Aromatic Substitution (SₙAr) | Strong nucleophiles (e.g., -OH, -OR, -NH₂) | Moderate; often requires harsh conditions (high temp/pressure). | The azido group provides some activation for the substitution of chlorine. libretexts.org |

| C1-Azido | Nucleophilic Aromatic Substitution (SₙAr) | Strong nucleophiles | Low; generally unfavorable unless the ring is highly activated. | Azide is a poorer leaving group than chloride in SₙAr reactions. researchgate.net |

| Nγ (Terminal N of Azide) | Nucleophilic Addition | Phosphines (e.g., PPh₃) | High; occurs under mild conditions. | This is the initial step of the Staudinger reaction, leading to reduction or ligation. wikipedia.orgsigmaaldrich.com |

Applications of 1 Azido 3 Chloro 2 Methylbenzene in Advanced Organic Synthesis

Potential Role as a Precursor to Nitrogen-Containing Heterocyclic Scaffolds

Aryl azides are widely recognized as versatile precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. nih.govopenmedicinalchemistryjournal.com This reactivity stems from their ability to undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can then participate in intramolecular cyclization reactions. beilstein-journals.org For instance, an aryl nitrene can insert into a C-H bond of an adjacent alkyl group (like the methyl group in the target compound) or an adjacent aromatic ring to form fused heterocyclic systems.

Another significant pathway for aryl azides is their participation in [3+2] cycloaddition reactions, famously known as the Huisgen cycloaddition or "click chemistry," with alkynes to form triazoles. nih.govmasterorganicchemistry.com

Hypothetical Heterocyclic Scaffolds from 1-Azido-3-chloro-2-methylbenzene:

| Heterocyclic Scaffold | Potential Synthetic Pathway |

| Benzimidazoles / Indazoles | Intramolecular nitrene insertion into the C-H bonds of the methyl group or the aromatic ring. |

| Carbazoles | Intramolecular cyclization of a biaryl azide (B81097), which could be formed from this compound. researchgate.netnih.govnih.gov |

| Phenothiazines | Reaction of the corresponding amine (derived from the azide) with sulfur-containing reagents. nih.gov |

| Triazoles | Copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) with various alkynes. nih.gov |

This table is based on the general reactivity of aryl azides and does not represent experimentally verified reactions for this compound.

Hypothetical Utilization in Multicomponent Reactions for Complex Molecular Construction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.govresearchgate.net Organic azides can be key components in certain MCRs. For example, the Ugi-azide reaction is a four-component reaction that produces 1-substituted tetrazoles, which are important scaffolds in medicinal chemistry. nih.gov

The azide group in this compound could potentially participate in such reactions, incorporating the 3-chloro-2-methylphenyl moiety into a larger, more complex molecular architecture. This approach is highly valued for its efficiency and atom economy in generating libraries of structurally diverse compounds for drug discovery and other applications. nih.gov

Postulated Contribution to Chemical Probes and Bioconjugation Reagents

The azide functional group is central to the field of bioconjugation, primarily through its use in bioorthogonal chemistry, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. burleylabs.co.uk These reactions allow for the specific labeling of biomolecules (like proteins, nucleic acids, and glycans) in complex biological environments.

A compound like this compound could theoretically be developed into a chemical probe or bioconjugation reagent. The azide would serve as the "handle" for attaching it to a biomolecule that has been metabolically or synthetically tagged with an alkyne. The substituted benzene (B151609) ring would then function as a reporter group or a structural element to probe biological systems.

Theoretical Development of Functional Materials through Azide Chemistry

Azide chemistry is also employed in materials science for the development of functional materials. The high energy content of the azide group makes it useful in the synthesis of high-nitrogen energetic materials. openmedicinalchemistryjournal.com More commonly, the azide group is used to modify surfaces or polymer backbones via "click" chemistry. This allows for the precise attachment of molecules with desired properties (e.g., hydrophobicity, fluorescence, biological activity) onto a material's surface.

Theoretically, this compound could be used to functionalize polymers or surfaces, introducing the chlorinated and methylated phenyl group. This modification could alter the material's physical or chemical properties, such as its interaction with other molecules or its environmental stability.

Spectroscopic and Structural Investigations of 1 Azido 3 Chloro 2 Methylbenzene and Its Derivatives

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. For aromatic azides like 1-azido-3-chloro-2-methylbenzene, the azide (B81097) group (-N₃) presents a particularly strong and characteristic signal.

The most prominent feature in the IR spectrum of an aryl azide is the asymmetric stretching vibration of the azide group, which typically appears in the region of 2100-2200 cm⁻¹. For instance, the IR spectrum of 1-azido-2-chlorobenzene (B1280614) shows a strong absorption at 2109 cm⁻¹ corresponding to this azide asymmetric stretch. The exact frequency of this vibration can be influenced by the electronic effects of other substituents on the aromatic ring. rsc.org

In addition to the azide stretch, the IR and Raman spectra of this compound and its derivatives would exhibit characteristic absorptions for the C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as the C-Cl stretching vibration. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the specific molecule and can be used for definitive identification. docbrown.info

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental vibrational spectra. acs.orgacs.org These calculations can help to assign specific vibrational modes and understand complex phenomena like Fermi resonances, where an overtone or combination band couples with a fundamental vibration, often complicating the spectral interpretation of the azide asymmetric stretch. acs.orgacs.orgchemrxiv.org

Interactive Data Table: Characteristic IR Absorptions for Related Compounds

| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |

| Azide Asymmetric Stretch | 1-Azido-2-chlorobenzene | 2109 | |

| Azide Asymmetric Stretch | 4-Azidotoluene | ~2214 | acs.org |

| C-H Stretch (Aromatic) | Toluene | 3100-3000 | |

| C-H Stretch (Methyl) | Toluene | 3000-2850 | |

| C-Cl Stretch | 1-Chloro-2-methylbenzene | 800-600 | nist.gov |

Nuclear Magnetic Resonance (NMR) for Comprehensive Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules, including the reaction products derived from this compound. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a derivative of this compound, the aromatic protons will appear as a set of signals in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons provide crucial information about their relative positions on the benzene (B151609) ring and the nature of the substituents. The methyl protons will give rise to a singlet in the upfield region, usually around 2.0-2.5 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, allowing for the assignment of each carbon in the ring.

A significant application of NMR is in the characterization of 1,2,3-triazoles, which are common reaction products of azides. nih.govcahiersmagellanes.comresearchgate.net For example, in the ¹H NMR spectra of 1,4-disubstituted 1,2,3-triazoles, a characteristic singlet for the H5 proton of the triazole ring is observed in the range of 8.00–8.75 ppm. nih.gov Similarly, the ¹³C NMR spectra of these triazoles show representative signals for the C4 and C5 carbons of the triazole ring, typically in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively. nih.gov

Interactive Data Table: Representative NMR Chemical Shifts (ppm) for 1,2,3-Triazole Derivatives

| Nucleus | Functional Group | Chemical Shift Range (ppm) | Reference |

| ¹H | Triazole H5 | 8.00 - 8.75 | nih.gov |

| ¹³C | Triazole C4 | 139.27 - 148.64 | nih.gov |

| ¹³C | Triazole C5 | 122.46 - 127.49 | nih.gov |

X-ray Crystallography of Derived Compounds for Solid-State Structure Determination

The crystal structures of triazole derivatives reveal important details about their molecular conformation. For instance, the triazole ring is typically planar. core.ac.ukresearchgate.net The dihedral angle between the triazole ring and any attached phenyl rings is a key conformational parameter. In some structures, these rings are nearly coplanar, while in others, they can be significantly twisted relative to each other due to steric hindrance. core.ac.ukresearchgate.net

X-ray diffraction studies also elucidate the intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds and van der Waals forces. researchgate.net These interactions play a crucial role in determining the physical properties of the solid-state material. The analysis of crystal structures of various substituted triazoles provides a fundamental understanding of how different substituents influence the molecular geometry and packing in the solid state. mdpi.comacs.org

Interactive Data Table: Selected Crystallographic Data for a Triazole Derivative

| Parameter | 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) | Reference |

| Crystal System | Triclinic | core.ac.ukresearchgate.net |

| Space Group | P-1 | core.ac.ukresearchgate.net |

| a (Å) | 5.996(1) | core.ac.ukresearchgate.net |

| b (Å) | 7.582(2) | core.ac.ukresearchgate.net |

| c (Å) | 11.143(1) | core.ac.ukresearchgate.net |

| α (°) | 73.16(1) | core.ac.ukresearchgate.net |

| β (°) | 89.65(2) | core.ac.ukresearchgate.net |

| γ (°) | 87.88(1) | core.ac.ukresearchgate.net |

| Angle between phenyl and triazole rings (°) | 5.7(1) | core.ac.ukresearchgate.net |

Ultraviolet-Visible Spectroscopy and Electronic Transitions of Aromatic Azides

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The electronic absorption spectra of aromatic azides are characterized by π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. nih.govresearchgate.netlibretexts.org

The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring. Electron-donating or electron-withdrawing groups can shift the absorption maxima to longer (red shift) or shorter (blue shift) wavelengths. The solvent in which the spectrum is recorded can also have a minor effect on the position of the band maxima, although the band intensity can be more significantly affected. nih.govresearchgate.net

The electronic spectra of aryl azides are distinct from those of alkyl or acyl azides, indicating that the electronic structure is significantly influenced by the direct attachment of the azide group to the aromatic ring. nih.govresearchgate.net The photochemistry of aryl azides is a rich field of study, as the absorption of UV light can lead to the extrusion of nitrogen gas and the formation of highly reactive nitrene intermediates. rsc.orgsu.seresearchgate.net Understanding the electronic transitions through UV-Vis spectroscopy is therefore crucial for predicting and controlling the photochemical reactions of compounds like this compound.

Interactive Data Table: Electronic Transitions in Aromatic Compounds

| Transition Type | Description | Typical Molar Absorptivity (ε) |

| π→π | Electron promotion from a bonding π to an antibonding π orbital. | High (e.g., 10,000 L mol⁻¹ cm⁻¹) |

| n→π | Electron promotion from a non-bonding n orbital to an antibonding π orbital. | Low to moderate |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular properties. For 1-Azido-3-chloro-2-methylbenzene, a geometry optimization would be performed, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), to find the lowest energy conformation of the molecule. nih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

The electronic structure analysis reveals how electrons are distributed within the molecule. The substituents on the benzene (B151609) ring—the azide (B81097) (-N₃), chloro (-Cl), and methyl (-CH₃) groups—exert electronic effects (inductive and resonance) that modulate the electron density of the aromatic system. The methyl group is an electron-donating group, while the chloro and azido (B1232118) groups are electron-withdrawing. DFT calculations can quantify these effects, for instance, by calculating the Mulliken or Natural Bond Orbital (NBO) charges on each atom. This data is fundamental to understanding the molecule's polarity and reactive sites.

Table 1: Illustrative Optimized Geometry Parameters for this compound (Hypothetical DFT Calculation)

This table presents hypothetical, yet realistic, bond lengths and angles that would be determined from a DFT geometry optimization.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (azide) | 1.41 |

| N-N (terminal) | 1.14 |

| N-N (central) | 1.25 |

| C-Cl | 1.74 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (methyl) | 1.51 |

| **Bond Angles (°) ** | |

| C-C-N (azide) | 119.5 |

| C-N-N | 115.0 |

| N-N-N | 172.0 |

| C-C-Cl | 120.5 |

| C-C-C (methyl) | 121.0 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept them (electrophilic). fiveable.me The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis would predict its behavior in various reactions, particularly pericyclic reactions like 1,3-dipolar cycloadditions, a characteristic reaction of azides. acs.orgnih.gov The HOMO is expected to have significant contributions from the azide group and the π-system of the benzene ring, while the LUMO would also be distributed over the aromatic system. The substituents' electronic nature influences the HOMO and LUMO energy levels. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov Computational studies on phenyl azide show that such FMO analysis is crucial for understanding reaction mechanisms and regioselectivity. acs.orgnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

This table illustrates how the HOMO-LUMO energies might compare for the title compound versus simpler aromatic azides. Values are for illustrative purposes.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl azide | -6.90 | -0.85 | 6.05 |

| 1-Azido-3-chlorobenzene | -7.10 | -1.15 | 5.95 |

| This compound | -7.05 | -1.05 | 6.00 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor) and are susceptible to nucleophilic attack. Green indicates neutral potential.

For this compound, an MEP map would reveal the most reactive sites. The terminal nitrogen atoms of the azide group are expected to be a region of strong negative potential (red), highlighting their nucleophilicity and role in cycloaddition reactions. nih.gov The chlorine atom would also contribute to a negative potential region due to its lone pairs. Conversely, the hydrogen atoms of the aromatic ring and methyl group would exhibit positive potential (blue). MEP analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other reagents. nih.gov

Quantum Chemical Descriptors and Their Correlation with Experimental Observations

From DFT calculations, a variety of quantum chemical descriptors can be derived to quantify reactivity. nih.govcncb.ac.cn These descriptors condense complex electronic structure information into single numerical values that can be correlated with experimental properties. Key descriptors include:

Ionization Potential (IP): Approximated by -EHOMO, it relates to the energy required to remove an electron.

Electron Affinity (EA): Approximated by -ELUMO, it relates to the energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (IP - EA)/2, it measures resistance to change in electron distribution. A softer molecule (lower hardness) is generally more reactive.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These descriptors for this compound would provide a quantitative basis for its predicted reactivity. For instance, its chemical hardness could be compared with that of other substituted azides to rank their relative reactivities in a series. rsc.org While direct experimental data for this specific molecule may be scarce, these computed descriptors serve as valuable predictors for its chemical behavior.

Structure Reactivity Relationships and Analogous Compounds

Influence of Halogen and Methyl Substituents on Aromatic Azide (B81097) Reactivity

The methyl group at the ortho position is generally considered an activating group in electrophilic aromatic substitution. chemistrysteps.com It donates electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic. libretexts.org This increased electron density can influence the reactivity of the azide moiety.

Conversely, the chloro group at the meta position is a deactivating group. chemistrysteps.com Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity, but they can also donate electron density through resonance via their lone pairs. libretexts.org In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring, making it less reactive towards electrophiles. libretexts.org

Comparative Studies with Isomeric and Differentially Substituted Azidobenzenes

To understand the specific reactivity of 1-Azido-3-chloro-2-methylbenzene, it is instructive to compare it with its isomers and other substituted azidobenzenes. While specific data for the title compound is scarce, information on related compounds provides valuable insights.

For instance, studies on chlorophenyl azides reveal differences in reactivity based on the position of the chloro substituent. A comparison of 1-azido-2-chlorobenzene (B1280614), 1-azido-3-chlorobenzene, and 1-azido-4-chlorobenzene (B1265687) shows variations in their thermal stability and reaction rates for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Interactive Data Table: Comparative Properties of Chlorophenyl Azide Isomers

| Property | 1-Azido-2-chlorobenzene | 1-Azido-3-chlorobenzene | 1-Azido-4-chlorobenzene |

| CuAAC Reaction Rate (k, M⁻¹s⁻¹) | 0.38 | 0.29 | 0.42 |

| Thermal Stability (°C) | 100 | 110 | 95 |

| Data compiled from comparative studies on chlorophenyl azide isomers. |

The presence of a methyl group, as in this compound, would be expected to further modify these properties. The electron-donating nature of the methyl group could potentially increase the rate of reactions where the azide acts as a nucleophile. researchgate.net However, the steric hindrance from the ortho-methyl group could also play a significant role, potentially slowing down reactions that are sensitive to crowding around the azide functionality. youtube.com

Systematic Investigation of Electronic and Steric Effects on Reaction Efficiency and Selectivity

The efficiency and selectivity of reactions involving aromatic azides are systematically influenced by electronic and steric factors.

Electronic Effects: The electronic nature of the substituents directly impacts the energy of the frontier molecular orbitals of the azide. Electron-withdrawing groups generally lower the energy of these orbitals, which can affect the rate of cycloaddition reactions. researchgate.net For this compound, the electron-donating methyl group and the electron-withdrawing chloro group have opposing electronic effects. Theoretical studies on substituted phenyl azides have shown that electron-withdrawing substituents can increase the rate of certain 1,3-dipolar cycloadditions. researchgate.net The net electronic effect in this compound would determine its reactivity profile in such reactions.

Steric Effects: Steric hindrance, particularly from ortho substituents, can significantly impact reaction rates and selectivity. youtube.com In this compound, the ortho-methyl group can sterically hinder the approach of reactants to the azide group. This can lead to lower reaction rates compared to less hindered isomers. For example, in electrophilic aromatic substitution, a bulky ortho group can favor the formation of the para product over the other ortho position. youtube.com A similar effect could be observed in reactions involving the azide group, where the steric bulk of the ortho-methyl group could influence the regioselectivity of cycloaddition reactions.

A key reaction of aromatic azides is their thermal or photochemical decomposition to form highly reactive nitrene intermediates. nih.govresearchgate.netrsc.org The substituents on the ring can influence the stability of the resulting nitrene and the subsequent reaction pathways, such as intramolecular C-H insertion or rearrangement. nih.gov The presence of an ortho-methyl group in this compound provides a proximal C-H bond for potential intramolecular insertion reactions of the generated nitrene.

Interactive Data Table: Predicted Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| Methyl | Ortho | Electron-donating (activating) | High | Modulates electronic character of azide; sterically hinders approach to azide and adjacent ring position. libretexts.orgyoutube.com |

| Chloro | Meta | Electron-withdrawing (deactivating) | Low | Reduces overall electron density of the aromatic ring. chemistrysteps.com |

Future Research Directions and Synthetic Opportunities

Development of Green and Sustainable Synthesis Methodologies for Azidobenzenes

The chemical industry's increasing focus on environmental stewardship necessitates the development of greener and more sustainable synthetic methods. rsc.org For the synthesis of azidobenzenes, including 1-Azido-3-chloro-2-methylbenzene, future research should prioritize the replacement of hazardous reagents and solvents with safer alternatives.

A primary target for improvement is the diazotization of the corresponding aniline (B41778), 3-chloro-2-methylaniline, which is the most probable precursor. Traditional methods often employ sodium nitrite (B80452) in the presence of strong mineral acids, which can lead to the formation of hazardous and explosive diazonium salts. rsc.org A greener approach involves the use of arenediazonium tosylates, which are noted for their enhanced stability and can be reacted with sodium azide (B81097) in aqueous media, thereby minimizing the use of organic solvents. researchgate.net

Furthermore, the development of one-pot syntheses directly from aromatic amines, avoiding the isolation of the diazonium intermediate, represents a significant step towards a more sustainable process. researchgate.net Research into solid-supported reagents or flow chemistry could also offer safer and more efficient continuous production methods, minimizing waste and the risks associated with handling potentially unstable intermediates. rsc.org The use of ultrasound irradiation is another promising green technique that has been shown to promote reactions, often without the need for solvents. researchgate.net

The following table summarizes potential green synthesis strategies applicable to this compound:

| Strategy | Precursor | Reagents | Solvent | Advantages |

| Diazotization-Azidation | 3-chloro-2-methylaniline | Sodium Nitrite, Hydrochloric Acid, Sodium Azide | Water/Acetonitrile | Established method |

| Arenediazonium Tosylate | 3-chloro-2-methylaniline | p-Toluenesulfonic acid, Sodium Nitrite, Sodium Azide | Water | Increased safety, reduced organic solvent use |

| One-Pot Synthesis | 3-chloro-2-methylaniline | Reagents for in-situ diazotization and azidation | Green Solvents (e.g., water) | Streamlined process, minimized handling of intermediates |

| Flow Chemistry | 3-chloro-2-methylaniline | Immobilized reagents | Varies | Enhanced safety, scalability, and control |

Exploration of Novel Reaction Pathways and Catalytic Systems for Azide Transformations

The azide functional group is a versatile synthon, capable of undergoing a wide array of transformations. For this compound, future research should focus on exploring novel catalytic systems that enable selective and efficient reactions.

Cycloaddition Reactions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime candidate for investigation with this substrate. organic-chemistry.orgwikipedia.org This reaction would allow for the facile construction of 1,2,3-triazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science. nd.edutcichemicals.com Research into heterogeneous copper catalysts could enhance the sustainability of this process by allowing for catalyst recycling. wikipedia.org Beyond copper, other metals like ruthenium and silver have also been shown to catalyze azide-alkyne cycloadditions and warrant investigation. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, which is particularly advantageous for biological applications. wikipedia.orgnih.gov The reaction of this compound with strained alkynes, such as cyclooctynes, would provide a bioorthogonal ligation strategy.

Reductive Transformations: The reduction of the azide group to an amine is a fundamental transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method. However, the development of more selective catalytic systems, for instance, those based on ruthenium, could be beneficial to avoid undesired dehalogenation.

Nitrene-Mediated Reactions: Thermal or photochemical decomposition of this compound can generate a highly reactive nitrene intermediate. This species can undergo various reactions, including C-H insertion and cyclization, offering pathways to complex nitrogen-containing heterocycles. The use of transition metal catalysts, such as those based on rhodium or iron, can modulate the reactivity of the nitrene, leading to more controlled and selective transformations. rsc.org

The table below outlines potential catalytic transformations for this compound:

| Reaction Type | Catalyst/Conditions | Potential Products |

| CuAAC | Copper(I) salts | 1,4-disubstituted 1,2,3-triazoles |

| SPAAC | Strained alkynes (e.g., cyclooctynes) | Triazole-linked conjugates |

| Catalytic Hydrogenation | Pd/C or Ru-based catalysts | 3-chloro-2-methylaniline |

| Nitrene C-H Insertion | Heat or UV light, Rhodium or Iron catalysts | Nitrogen-containing heterocycles |

Expanding the Scope of Applications in Emerging Areas of Organic Chemistry

The unique combination of functional groups in this compound makes it a promising building block for various applications in emerging areas of organic chemistry. sigmaaldrich.comfluorochem.co.uk

Drug Discovery and Chemical Biology: The ability of the azide group to participate in click chemistry makes this compound a valuable tool for the synthesis of compound libraries for drug screening. tcichemicals.com The resulting triazoles can be tested for a wide range of biological activities. Furthermore, as a bioorthogonal handle, the azide allows for the specific labeling and tracking of biomolecules in living systems.

Materials Science: Aryl azides are precursors to polymers and functional materials. The incorporation of this compound into polymer chains via click chemistry or other polymerization techniques could lead to materials with tailored properties, such as altered thermal stability, flame retardancy (due to the chlorine atom), or specific binding capabilities.

Synthesis of Heterocyclic Scaffolds: The reactivity of the azide and the potential for transformations involving the chloro and methyl groups open up avenues for the synthesis of novel heterocyclic compounds. These scaffolds are of significant interest in medicinal and agrochemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Azido-3-chloro-2-methylbenzene, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of a chloro precursor with sodium azide (NaN₃). For example, reacting 3-chloro-2-methylbenzyl chloride with NaN₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C for 5–12 hours yields the azide. Purification via column chromatography (e.g., EtOAc/heptane, 1:20) is critical to isolate the product .

- Data Contradictions : While NaN₃ substitution is widely used, competing elimination reactions may occur if steric hindrance from the methyl group slows substitution. Kinetic vs. thermodynamic control should be evaluated via reaction monitoring (TLC or GC-MS).

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology : Store in a cool (<4°C), dark environment in inert solvents (e.g., tert-butyl methyl ether) to minimize thermal degradation. Avoid contact with strong oxidizers (e.g., peroxides) due to risk of explosive decomposition .

- Key Data : The compound’s azide group is thermally sensitive; differential scanning calorimetry (DSC) is recommended to assess decomposition thresholds.

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Look for characteristic azide signals (e.g., absence of NH in IR, δ 4.35 ppm for CH₂N₃ in related analogs) .

- IR Spectroscopy : Confirm the azide stretch (~2100 cm⁻¹) and aromatic C-Cl absorption (~750 cm⁻¹) .

- Challenges : Overlapping signals from methyl and chloro substituents may complicate NMR interpretation. Use high-field instruments (≥400 MHz) and DEPT/HSQC for resolution.

Advanced Research Questions

Q. How does the steric and electronic influence of the methyl group affect the reactivity of this compound in Huisgen cycloadditions?

- Methodology : Perform kinetic studies using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. Compare reaction rates with analogs lacking the methyl group (e.g., 1-azido-3-chlorobenzene) to isolate steric effects.

- Data Gaps : No direct studies on this compound exist, but positional isomer data (e.g., 1-azido-4-chloro-2-methylbenzene, CAS 77721-46-1) suggest methyl groups reduce azide reactivity by 15–20% due to steric hindrance .

Q. What are the contradictions in toxicity data, and how should researchers mitigate risks during in vitro assays?

- Contradictions : Safety data sheets (SDS) for related azides (e.g., 1-azido-2-chlorobenzene) lack acute toxicity data but warn of skin/eye irritation and respiratory hazards . However, no carcinogenicity studies (IARC Group 3) exist for this compound.

- Mitigation : Use ALARA principles: conduct assays in fume hoods, employ closed-system reactors, and prioritize in silico toxicity prediction (e.g., QSAR models) before in vivo testing.

Q. How can researchers resolve discrepancies in stability predictions vs. experimental observations?

- Case Study : Computational models may underestimate decomposition risks due to the methyl group’s electron-donating effects. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC-MS to track degradation products.

- Conflict : While SDS recommends refrigeration, some protocols require room-temperature reactions. Monitor real-time stability using Raman spectroscopy during reactions .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and minimize side products.

- Safety Protocols : Implement blast shields and remote monitoring for high-risk reactions (e.g., azide handling).

- Data Validation : Cross-reference spectral data with positional isomers (e.g., 1-azido-4-chloro-2-methylbenzene ) to confirm assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.